rac-(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexanehydrochloride
Description
rac-(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic amine derivative characterized by a 3-azabicyclo[3.1.0]hexane scaffold with a methyl substituent at the 6-position. Its molecular formula is C₇H₁₂ClN, and it is used in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of enzyme inhibitors and receptor modulators . The compound's stereochemistry and compact bicyclic structure make it valuable for optimizing pharmacokinetic properties such as metabolic stability and target binding affinity.
Properties
IUPAC Name |
(1R,5S)-6-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-4-5-2-7-3-6(4)5;/h4-7H,2-3H2,1H3;1H/t4?,5-,6+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLNUXHWIKJQGP-DKECMWHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C1CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H]2[C@@H]1CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S,6R)-6-methyl-3-azabicyclo[31One common method involves the reduction of a ketone precursor using L-Selectride, followed by acetylation and subsequent resolution using lipase enzymes .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemoenzymatic processes to ensure high yield and enantiomeric purity. The use of specific catalysts and controlled reaction conditions is crucial to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexanehydrochloride can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out to introduce different functional groups into the bicyclic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include L-Selectride for reduction, Swern oxidation reagents for oxidation, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the bicyclic ring system, which can be further utilized in different applications .
Scientific Research Applications
rac-(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexanehydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of rac-(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexanehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Data Table: Comparative Analysis
Research Findings and Implications
- Therapeutic Applications : Ethyl carboxylate derivatives (e.g., ) are critical in developing allosteric inhibitors for mutant IDH1, showing efficacy in preclinical leukemia models .
- Physicochemical Properties : Trifluoromethyl and carboxylic acid substituents () balance solubility and target binding, while methoxymethyl derivatives () prioritize solubility for in vitro assays.
- Synthetic Utility : tert-Butoxycarbonyl (Boc)-protected analogs () facilitate peptide coupling reactions, underscoring the scaffold's versatility in organic synthesis.
Biological Activity
Rac-(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexanehydrochloride is a bicyclic compound notable for its unique three-dimensional structure and potential pharmacological properties. This compound belongs to the class of azabicyclic compounds, which are recognized for their diverse biological activities.
Chemical Structure and Properties
- Molecular Formula : C₅H₁₀ClN
- Molecular Weight : Approximately 119.59 g/mol
- Structure : The bicyclic framework includes a nitrogen atom, contributing to its biological interactions and activities.
The presence of a methyl group at the sixth position enhances its lipophilicity, influencing absorption and distribution in biological systems .
Pharmacological Potential
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer research and neuropharmacology. Some key findings include:
- Antitumor Activity : Compounds structurally related to rac-(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane have demonstrated significant cytostatic effects on tumor cells. For example, studies have shown that derivatives can inhibit cell growth comparable to established chemotherapeutic agents like cisplatin .
- Mechanism of Action : The compound appears to induce cell cycle arrest at the G0/G1 phase in various cell lines, leading to decreased proliferation rates. This effect is attributed to alterations in the actin cytoskeleton structure of tumor cells .
Interaction Studies
The biological activity of this compound is further elucidated through interaction studies with various receptors and enzymes:
| Target | Interaction Type | Effect |
|---|---|---|
| Acetylcholine Receptors | Agonist/Antagonist | Modulation of neurotransmission |
| Enzymes (e.g., Cholinesterases) | Inhibition | Potential for neuroprotective effects |
These interactions are critical for understanding the therapeutic potential and safety profile of this compound .
Case Studies
Several studies have explored the biological effects of this compound:
- Cell Proliferation Studies : In vitro experiments demonstrated that treatment with rac-(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane significantly reduced the proliferation of transformed cell lines compared to control groups .
- Cytotoxicity Assessment : Comparative studies indicated that this compound exhibits cytotoxic effects similar to those observed with traditional chemotherapeutics, suggesting its potential as an antitumor agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
